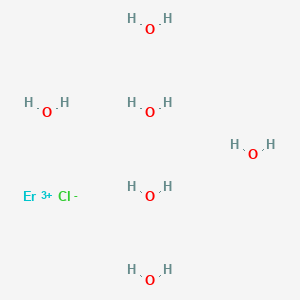![molecular formula C10H20N2O2Si B13909228 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a chemical compound with the molecular formula C10H20N2O2Si It is known for its unique structural features, which include a pyrazole ring substituted with a methoxy group and a trimethylsilyl-ethoxy-methyl group
Preparation Methods
The synthesis of 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole typically involves the reaction of 4-methoxy-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Substitution: The trimethylsilyl-ethoxy-methyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance performance.
Mechanism of Action
The mechanism by which 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole include:
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-triazole
These compounds share the core structure of a heterocyclic ring substituted with a methoxy group and a trimethylsilyl-ethoxy-methyl group. the differences in the heterocyclic ring (pyrazole, pyrrole, imidazole, triazole) can lead to variations in their chemical reactivity and biological activity. This compound is unique in its specific combination of functional groups, which can confer distinct properties and applications.
Properties
Molecular Formula |
C10H20N2O2Si |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
2-[(4-methoxypyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H20N2O2Si/c1-13-10-7-11-12(8-10)9-14-5-6-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
WNLYAIXITOMSKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909155.png)


![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)





![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)


